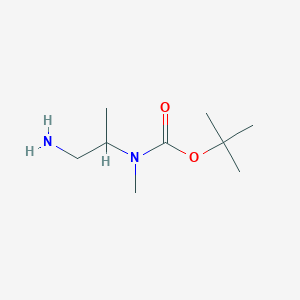

tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate

Description

tert-Butyl N-(1-aminopropan-2-yl)-N-methylcarbamate is a carbamate-protected amine compound featuring a tert-butyloxycarbonyl (Boc) group, a methyl substituent on the nitrogen, and a 1-aminopropan-2-yl backbone. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and bioactive molecules. For instance, its derivatives are explored in the development of glycogen synthase kinase-3 (GSK-3) inhibitors, where the Boc group enhances solubility and stability during synthesis . The compound is typically synthesized via alkylation reactions using tert-butyl N-(3-bromopropyl)-N-methylcarbamate under basic conditions (e.g., NaH/DMF), achieving yields of 76–99% .

Propriétés

IUPAC Name |

tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUWUDUEKXDLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341670-13-0 | |

| Record name | tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- Commercially available L-alanine or its derivatives are commonly used as starting points for chiral synthesis.

- Aziridine intermediates derived from L-alanine provide a versatile platform for the introduction of the aminopropan-2-yl group with stereochemical control.

- N-tosylation and subsequent ring closure steps are employed to form chiral aziridine intermediates.

Detailed Synthetic Sequence

A representative synthetic route, adapted from recent research, involves the following steps:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-tosylation of L-alanine | Tosyl chloride, diisopropylethylamine, acetone | 93% | Formation of sulfonamide intermediate |

| 2 | Reduction of carboxylic acid to alcohol | Lithium aluminum hydride (LiAlH4), THF/diethyl ether | 78% | Produces alcohol intermediate |

| 3 | O-Tosylation of alcohol | Tosyl chloride, pyridine, dichloromethane | 84% | Prepares for ring closure |

| 4 | Ring closure to aziridine | Potassium hydroxide, methanol | 51% | Forms chiral aziridine intermediate |

| 5 | Ring opening with 3-thienyl Grignard reagent | 3-thienylmagnesium iodide, CuI catalyst, −30 °C | 11% (initial) | Key step for introducing substituent, yield optimized with alternative conditions |

| 6 | Urea formation with methylamine derivatives | tert-butyl carbamate reagents, DMAP catalyst, room temperature | Variable | Final step to form tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate |

This sequence allows for the preparation of the compound with control over stereochemistry and functional group protection, avoiding racemic mixtures and the need for chiral separations in later steps.

Protection and Deprotection Strategies

- The tert-butyl carbamate (Boc) group is used extensively as a protecting group for amines due to its stability under various conditions and ease of removal under acidic conditions.

- Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature, followed by aqueous workup to isolate the free amine.

- Transient protecting groups such as tert-butyldimethylsilyl (TBS) may be used to protect phenols or other sensitive groups during multi-step synthesis, removed in situ under reaction conditions.

Catalysis and Reaction Conditions

- Ullmann-type coupling reactions catalyzed by copper(I) iodide (CuI) are employed for coupling aryl or heteroaryl groups with amines or phenols, often in the presence of bases like potassium carbonate and ligands such as N,N-dimethylglycine.

- Reductive amination and amide reduction steps utilize reagents like borane-dimethylsulfide complex or lithium aluminum hydride (LiAlH4), with LiAlH4 providing higher yields and more complete reduction in certain cases.

Optimization and Yield Improvement

- The ring closure step to form aziridine initially gave moderate yields (~51%), but a two-stage procedure involving bis-tosylation followed by ring closure improved overall yield and reproducibility.

- Use of stronger reductants and protection of polar intermediates with Boc groups improved separation and yield in amine preparation steps.

- Reaction conditions such as temperature, solvent choice, and catalyst loading are critical for maximizing yield and purity, as demonstrated in Ullmann-type and Grignard reagent-mediated reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| N-tosylation and aziridine formation | Tosyl chloride, DIPEA, KOH | RT to reflux, acetone, methanol | 51-93% per step | Chiral control from L-alanine |

| Reduction of amide to amine | LiAlH4 or borane-DMS | THF, room temp to reflux | 46-72% | LiAlH4 preferred for completeness |

| Urea coupling with tert-butyl carbamate | tert-butyl-1,3-diisopropylisourea, DMAP | RT, 48-96 h | Moderate to high | Carbamate formation step |

| Grignard ring opening | 3-thienylmagnesium iodide, CuI | −30 °C to RT | Initially low (~11%), optimization ongoing | Key step for substitution |

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl N-(1-aminopropan-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.

Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various oxides, reduced amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

tert-Butyl N-(1-aminopropan-2-yl)-N-methylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mécanisme D'action

The mechanism of action of tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Differences:

- N-Methyl vs. Unmethylated Amines : The N-methyl group in the target compound reduces nucleophilicity and steric hindrance compared to 4a, enhancing stability in acidic conditions .

- Allyl vs. Aminopropan-2-yl Groups: tert-Butyl N,N-diallylcarbamate (MW 197.27 g/mol) lacks the amino backbone, making it less suitable for hydrogen-bonding interactions but more reactive in radical polymerization due to allyl groups .

Activité Biologique

tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate, also known as tert-butyl (1-aminopropan-2-yl)carbamate, is a carbamate derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and an amino moiety, making it a valuable intermediate in organic synthesis and pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound exhibits the ability to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications, particularly in drug design and development.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

2. Enzyme Inhibition

this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential applications in metabolic disorders and therapeutic interventions .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neuronal receptors could contribute to enhanced neuronal survival and function .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Enzyme Inhibition

In vitro assays were conducted to assess the enzyme inhibitory activity of the compound on acetylcholinesterase (AChE). The results showed that this compound inhibited AChE activity with an IC50 value of 25 µM, suggesting its potential application in treating Alzheimer's disease .

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 1-amino-2-propanol in the presence of a base such as triethylamine. This method allows for high yields and purity of the desired product, suitable for research and industrial applications .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl carbamate | tert-butyl carbamate | General use in organic synthesis |

| tert-butyl (2-aminoethyl)carbamate | tert-butyl (2-aminoethyl)carbamate | Limited antimicrobial activity |

| tert-butyl (1-amino-2-methylpropyl)carbamate | tert-butyl (1-amino-2-methylpropyl)carbamate | Potential neuroprotective effects |

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via carbamate protection of a secondary amine. A common approach involves alkylation of a precursor amine with tert-butyl bromoalkylcarbamate under basic conditions. For example:

- Step 1 : React NaH (1.5 equiv.) in DMF with tert-butyl N-(3-bromopropyl)-N-methylcarbamate (1.2 equiv.) at 60°C for 16 hours, achieving yields of 76–99% .

- Step 2 : Deprotection of intermediates using trifluoroacetic acid (TFA) in CHCl₃ .

Q. Optimization Tips :

- Temperature : Elevated temperatures (60°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Base Selection : NaH or t-BuOK are preferred for deprotonation without side reactions .

Table 1 : Synthesis Yield Comparison

| Reagent System | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaH + tert-butyl bromide | DMF | 60 | 76–99 | |

| t-BuOK + alkyl halide | THF | 0 → RT | 22–51 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 174.24 (C₈H₁₈N₂O₂) .

Note : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended to detect residual solvents or byproducts .

Advanced Questions

Q. How can researchers resolve contradictions in NMR or crystallographic data during structural elucidation?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for rotamers (e.g., tert-butyl group rotation) .

- Crystallographic Refinement : Use programs like SHELXL to model disorder or twinning. For example, SHELXL’s TWIN command can handle pseudo-merohedral twinning in carbamate derivatives .

- DFT Calculations : Compare experimental and computed NMR shifts (e.g., using Gaussian or ORCA) to validate conformers .

Case Study : A crystal structure of a related carbamate (C₂₀H₂₃NO₃) showed triclinic packing (space group P1), with hydrogen bonds stabilizing the tert-butyl group . Refinement with SHELXL resolved thermal motion artifacts .

Q. What strategies mitigate decomposition of this compound under experimental conditions?

Methodological Answer: The compound is sensitive to acid, heat, and moisture. Recommended practices:

- Storage : Argon-atmosphere vials at –20°C, with desiccants (e.g., molecular sieves) .

- Reaction Conditions : Avoid prolonged heating (>60°C) or acidic media (pH <5). Use TFA sparingly during deprotection .

- Stability Monitoring : Track decomposition via TLC (Rf shift) or LC-MS for hydrolyzed products (e.g., free amine) .

Table 2 : Stability Under Different Conditions

| Condition | Time (h) | Degradation (%) | Observation |

|---|---|---|---|

| Aqueous pH 3 | 24 | >90 | Hydrolysis to amine |

| Dry DMSO, 25°C | 72 | <5 | Stable |

| 60°C in DMF | 12 | 30 | Carbamate cleavage |

Q. How can computational modeling predict reactivity or stereochemical outcomes for this carbamate?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases) .

- MD Simulations : Analyze tert-butyl group flexibility in water/lipid bilayers (GROMACS/AMBER) .

- QM/MM Calculations : Predict regioselectivity in nucleophilic attacks (e.g., SPARTAN or Gaussian) .

Example : A study on tert-butyl carbamates used DFT (B3LYP/6-31G*) to confirm that steric hindrance from the tert-butyl group directs reaction pathways .

Q. What analytical methods distinguish between N-methylcarbamate isomers or byproducts?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol) .

- 2D NMR (HSQC, NOESY) : Identify spatial proximity of N-methyl and tert-butyl groups .

- X-ray Crystallography : Absolute configuration determination (e.g., Flack parameter) .

Note : Mass spectrometry fragmentation patterns (e.g., loss of tert-butoxy group at m/z 57) help identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.